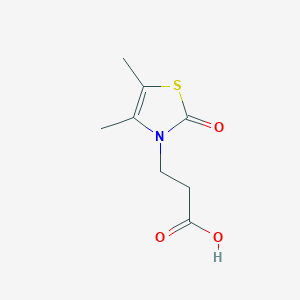

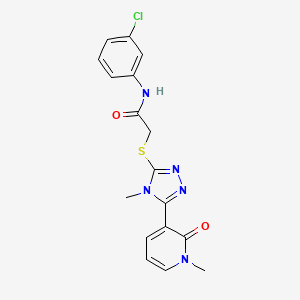

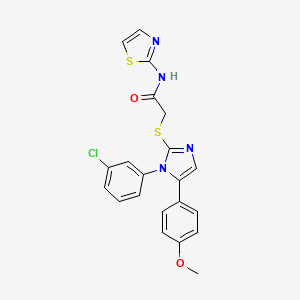

![molecular formula C16H14N2OS2 B2628775 N-(苯并[d]噻唑-5-基)-3-(乙硫基)苯甲酰胺 CAS No. 942002-88-2](/img/structure/B2628775.png)

N-(苯并[d]噻唑-5-基)-3-(乙硫基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[d]thiazol-5-yl is a common moiety in many organic compounds and is known for its aromaticity. The ethylthio group attached at the 3-position indicates the presence of an ethyl group attached through a sulfur atom .

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques like X-ray diffraction, NMR, and mass spectroscopy .Chemical Reactions Analysis

The chemical reactions of such compounds can vary widely depending on the conditions and reagents used. For instance, some benzo[d]thiazol-5-yl compounds have been used in the oligomerization of ethylene .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Factors such as polarity, molecular weight, and the presence of functional groups all play a role .科学研究应用

Nonlinear Optical Properties

Field

This application falls under the field of Material Science and Optics .

Application

The compound is used in the synthesis of a series of N-(thiazol-2-yl)piperidine-2,6-dione derivatives, which have shown interesting nonlinear optical (NLO) properties .

Method

The derivatives were synthesized from glutaric acid and various 2-amino thiazoles via a simple yet efficient synthetic method at ambient temperature . The synthesized compounds were characterized using multiple physicochemical techniques, X-ray crystallography, and second harmonic generation (SHG) analysis .

Results

Out of the 5 newly synthesized compounds, 2 displayed strong NLO properties . All five compounds were studied computationally, and UV spectroscopy was used to confirm the SHG phenomenon .

Fluorescent Probe for Cysteine Sensing

Field

This application is in the field of Biochemistry and Cell Biology .

Application

A novel and effective fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed for selectively sensing cysteine (Cys) over other analytes .

Method

BT-AC alone essentially emits no fluorescence, but it achieves a significant enhancement in the presence of Cys .

Results

The limit of detection of the fluorescent assay was as low as 32.6 nM Cys . This probe was successfully used for imaging Cys in HepG2 cells and zebrafish .

Synthesis of N-(thiazol-2-yl)piperidine-2,6-dione Derivatives

Field

This application is in the field of Organic Chemistry .

Application

The compound is used in the synthesis of a unique series of N-(thiazol-2-yl)piperidine-2,6-dione derivatives .

Method

The derivatives were prepared from glutaric acid and various 2-amino thiazoles via a simple yet efficient synthetic method at ambient temperature . The synthesized compounds were characterized using multiple physicochemical techniques and X-ray crystallography .

Results

Out of the 5 newly synthesized compounds, 2 displayed strong nonlinear optical (NLO) properties . All five compounds were studied computationally, and UV spectroscopy was used to confirm the second harmonic generation (SHG) phenomenon .

Ethylene Oligomerization

Field

This application is in the field of Industrial Chemistry .

Application

A series of N-(2-(1-R-1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R1-4-R2-benzamide derivatives was synthesized and characterized . These compounds were treated with KOH, and then reacted with Ni(Ac)2·4H2O to form their nickel complexes .

Method

The dimethylated compound reacted with NiCl2·6H2O to give complex . All nickel complexes were characterized by elemental and spectroscopic analyses, and molecular structures of the representative compounds were determined by the single-crystal X-ray diffraction .

Results

These Ni(II) complexes exhibited good to high activities up to 7.6 × 10^6 g mol^−1 (Ni) h^−1 in ethylene oligomerization upon activation with Et2AlCl . The reaction conditions and the nature of ligands affected on the catalytic performances of nickel complexes .

未来方向

属性

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-3-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c1-2-20-13-5-3-4-11(8-13)16(19)18-12-6-7-15-14(9-12)17-10-21-15/h3-10H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXUGIOZBSTEDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

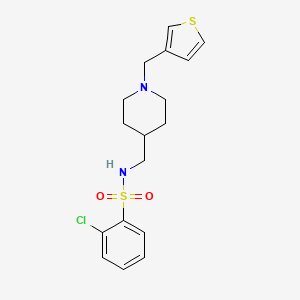

![2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,5-dimethoxyisoindoline-1,3-dione](/img/structure/B2628698.png)

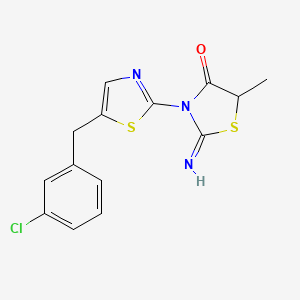

![Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2628702.png)

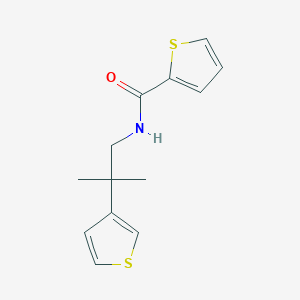

![3-(3-methoxyphenyl)-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B2628709.png)

![2-[(4-Bromophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2628710.png)

![5-[1-(4-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2628712.png)